N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-oxo-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c27-21(24-11-15-7-8-19-20(10-15)30-14-29-19)13-32-22-17-5-1-2-6-18(17)26(23(28)25-22)12-16-4-3-9-31-16/h3-4,7-10H,1-2,5-6,11-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUFTZXJCONYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure that includes a benzo[d][1,3]dioxole moiety and a hexahydroquinazoline derivative. Its molecular formula is , and it has a molecular weight of approximately 435.45 g/mol . The presence of sulfur and nitrogen atoms in its structure suggests potential interactions with biological targets.
Anticancer Activity
In Vitro Studies:
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole moiety. For instance, derivatives synthesized from benzo[d][1,3]dioxole showed significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Some compounds demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | HepG2 | 2.38 | |
| 2 | HCT116 | 1.54 | |
| 3 | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 |
Mechanisms of Action:
The anticancer mechanisms of these compounds have been investigated through various assays:
- EGFR Inhibition: Compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Apoptosis Induction: Flow cytometry assays using annexin V-FITC indicated that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest: Analysis revealed that treated cells exhibited cell cycle arrest at specific phases, indicating potential therapeutic pathways for cancer treatment .
Other Biological Activities
Besides anticancer properties, compounds with similar structures have shown promise in other areas:
- Anti-inflammatory Activity: Some derivatives have demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.
- Antimicrobial Activity: Limited studies suggest that certain derivatives may exhibit antimicrobial properties against specific bacterial strains .
Case Studies
In a study exploring the synthesis of new thiourea derivatives containing benzo[d][1,3]dioxole moieties, researchers reported not only significant cytotoxicity against cancer cell lines but also a favorable safety profile with minimal cytotoxic effects on normal cells . This aspect is crucial for developing safer therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the literature:
Key Observations:
- Substituent Effects: The target compound's thiophenmethyl group (electron-rich, lipophilic) contrasts with ethyl-thiadiazole in and butyl-thiadiazole in , which may alter solubility and target selectivity.
- Linker Variations: The thioacetamide bridge is common across analogs but paired with different terminal groups (e.g., hydrazide in ), influencing hydrogen-bonding capacity and enzymatic stability.
Q & A
Q. What are the common synthetic pathways for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step organic reactions, including thioether bond formation, amidation, and cyclization. Key steps include:
- Step 1 : Coupling of the benzo[d][1,3]dioxole derivative with a thiol-containing intermediate under basic conditions (e.g., triethylamine in DMF).
- Step 2 : Formation of the hexahydroquinazolinone core via cyclization under acidic or thermal conditions.
- Step 3 : Final amidation to introduce the thiophen-2-ylmethyl group .
Q. Critical Parameters :
- Temperature : Excessive heat during cyclization can lead to side reactions (e.g., ring-opening).
- pH Control : Basic conditions stabilize thiol intermediates, while acidic conditions promote cyclization.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by resolving protons in the benzo[d][1,3]dioxole (δ 6.7–6.9 ppm) and thiophene (δ 7.2–7.4 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% by reverse-phase C18 columns) and detects byproducts from incomplete cyclization .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 482.5) .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound in cellular pathways?
- Enzyme Inhibition Assays : Screen against kinases (e.g., PI3K, MAPK) or proteases using fluorogenic substrates. For example, IC₅₀ values for related thioacetamides range from 0.5–5 µM .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves.
- Computational Docking : Use software like AutoDock Vina to model interactions with targets (e.g., quinazoline-binding pockets in enzymes) .
Q. Example Data :
| Target | Assay Type | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| PI3Kγ | Fluorescence | 1.2 ± 0.3 | |
| Caspase-3 | Colorimetric | 4.8 ± 0.9 |
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:
- Orthogonal Assays : Validate anti-inflammatory activity using both COX-2 inhibition (in vitro) and carrageenan-induced edema models (in vivo).
- Structural Analogs Comparison : Test derivatives with modified substituents to isolate bioactive regions. For example:
| Analog Substituent | Bioactivity (IC₅₀, µM) | Key Finding |
|---|---|---|
| 4-Fluorophenyl | 2.1 (Anticancer) | Enhanced lipophilicity |
| 3,5-Dimethylphenyl | 6.7 (Anticancer) | Reduced metabolic stability |
| 4-Methoxyphenyl | 3.9 (Anti-inflammatory) | Improved solubility |
| Data from structural analogs in |
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH Stability Studies : Assess degradation kinetics in buffers (pH 1–9). The compound shows instability at pH > 8 due to thioacetamide hydrolysis .
- Formulation Strategies : Encapsulate in liposomes or cyclodextrins to protect the thioether bond from oxidation .
- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) to identify degradation products via LC-MS .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Core Modifications : Replace the hexahydroquinazolinone with pyrimidine to reduce steric hindrance.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the thiophene ring to enhance target affinity .
- Pharmacophore Mapping : Identify critical hydrogen bond donors (e.g., NH in acetamide) using X-ray crystallography or DFT calculations .
Q. What computational methods are suitable for predicting drug-likeness and ADMET properties?
- SwissADME : Predicts moderate blood-brain barrier permeability (logBB = -0.5) and high gastrointestinal absorption (>80%).
- ADMETLab 2.0 : Flags potential hepatotoxicity risk (CYP3A4 inhibition, IC₅₀ = 8.2 µM) .
- Molecular Dynamics (MD) Simulations : Model binding stability with target proteins over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
